molecular formula C11H18ClNOS B13964861 2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

Cat. No.: B13964861
M. Wt: 247.79 g/mol
InChI Key: OIPGSYLHZRWAKM-UHFFFAOYSA-N
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Description

2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chlorine atom, a mercaptomethyl group, and an azaspiro nonane ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azaspiro Nonane Ring: This step involves the cyclization of a suitable precursor to form the azaspiro nonane ring system.

    Introduction of the Mercaptomethyl Group: The mercaptomethyl group is introduced through a nucleophilic substitution reaction.

    Chlorination: The final step involves the chlorination of the ethanone moiety to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Biomolecules: Altering the structure and function of proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.

    2-Chloro-1-(7-(methyl)-2-azaspiro[4.4]nonan-2-yl)ethanone: Similar structure but with a methyl group instead of a mercaptomethyl group.

Uniqueness

2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18ClNOS

Molecular Weight

247.79 g/mol

IUPAC Name

2-chloro-1-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone

InChI

InChI=1S/C11H18ClNOS/c12-6-10(14)13-4-3-11(8-13)2-1-9(5-11)7-15/h9,15H,1-8H2

InChI Key

OIPGSYLHZRWAKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)CCl)CC1CS

Origin of Product

United States

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